Indole, 5-amino-3-(piperidinomethyl)- Indole, 5-amino-3-(piperidinomethyl)-
Brand Name: Vulcanchem
CAS No.: 3414-76-4
VCID: VC18979434
InChI: InChI=1S/C14H19N3/c15-12-4-5-14-13(8-12)11(9-16-14)10-17-6-2-1-3-7-17/h4-5,8-9,16H,1-3,6-7,10,15H2
SMILES:
Molecular Formula: C14H19N3
Molecular Weight: 229.32 g/mol

Indole, 5-amino-3-(piperidinomethyl)-

CAS No.: 3414-76-4

Cat. No.: VC18979434

Molecular Formula: C14H19N3

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

Indole, 5-amino-3-(piperidinomethyl)- - 3414-76-4

Specification

CAS No. 3414-76-4
Molecular Formula C14H19N3
Molecular Weight 229.32 g/mol
IUPAC Name 3-(piperidin-1-ylmethyl)-1H-indol-5-amine
Standard InChI InChI=1S/C14H19N3/c15-12-4-5-14-13(8-12)11(9-16-14)10-17-6-2-1-3-7-17/h4-5,8-9,16H,1-3,6-7,10,15H2
Standard InChI Key BNBTUHDEDADTFG-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)CC2=CNC3=C2C=C(C=C3)N

Introduction

Structural and Molecular Characteristics

5-Amino-3-(piperidinomethyl)-1H-indole belongs to the indole alkaloid family, featuring a benzene ring fused to a pyrrole ring. The amino group at position 5 and the piperidinomethyl substituent at position 3 distinguish it from simpler indole derivatives like 2-methylindole (CAS 95-20-5) or 3-methyl-4-nitro-1H-indole (CAS 134271-94-6) . The molecular formula is C₁₄H₁₉N₃, with a molecular weight of 229.32 g/mol. The piperidine moiety introduces basicity and enhances lipid solubility, facilitating membrane penetration and target engagement.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number3414-76-4
Molecular FormulaC₁₄H₁₉N₃
Molecular Weight229.32 g/mol
IUPAC Name3-(piperidin-1-ylmethyl)-1H-indol-5-amine
SolubilityModerate in polar organic solvents

Synthetic Methodologies

The synthesis of 5-amino-3-(piperidinomethyl)-1H-indole primarily employs the Mannich reaction, a one-pot condensation strategy that minimizes by-product formation. This method involves reacting an indole precursor (e.g., 5-aminoindole) with piperidine and formaldehyde under acidic catalysis. Optimized conditions using phosphoric acid or toluene as solvents yield high purity (>99%) .

Table 2: Representative Synthesis Conditions

ReactantsCatalystSolventYield (%)
5-Aminoindole + PiperidineH₃PO₄Toluene86
5-Nitroindole + PiperidineHClEthanol72

Alternative routes include reductive amination of 3-formylindole derivatives, though these are less efficient . Post-synthetic modifications, such as nitro group reduction, enable diversification of the indole scaffold for structure-activity relationship (SAR) studies .

Biological Activities and Mechanisms

Antimicrobial Effects

5-Amino-3-(piperidinomethyl)-1H-indole exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The piperidine moiety enhances membrane disruption, while the amino group facilitates hydrogen bonding with microbial enzymes .

Anticonvulsant Activity

Structural analogs with piperidinomethyl substitutions show significant anticonvulsant effects in rodent models, likely through modulation of GABAₐ receptors or voltage-gated sodium channels . While direct evidence for 5-amino-3-(piperidinomethyl)-1H-indole is limited, its similarity to active derivatives suggests comparable potential .

Comparative Analysis with Related Indole Derivatives

Table 3: Pharmacological Comparison of Indole Derivatives

CompoundKey SubstituentsPrimary Activity
5-Amino-3-(piperidinomethyl)-1H-indole5-NH₂, 3-piperidinomethylAntimicrobial, Anticancer
Indole-3-acetic acid3-CH₂COOHPlant growth regulation
5-Methoxyindole5-OCH₃Serotonin modulation
2-Methylindole2-CH₃Fragrance industry

The piperidinomethyl group in 5-amino-3-(piperidinomethyl)-1H-indole enhances its pharmacokinetic profile compared to simpler indoles, offering improved bioavailability and target specificity .

Pharmacological Applications and Future Directions

Current research prioritizes 5-amino-3-(piperidinomethyl)-1H-indole as a lead compound for antimicrobial adjuvants and combination chemotherapy. Its dual mechanism of action—direct microbial inhibition and immune modulation—positions it as a multifunctional agent . Future studies should focus on:

  • In vivo pharmacokinetics: Absorption, distribution, and metabolism profiles.

  • Toxicity screening: Acute and chronic toxicity in mammalian models.

  • Structural optimization: Introducing halogen atoms or sulfonamide groups to enhance potency.

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